3-Methyldecanenitrile
Description
However, extrapolating from analogous compounds in the evidence, its structure would likely exhibit properties typical of medium-chain branched nitriles, such as moderate polarity, volatility, and reactivity in hydrolysis or reduction reactions. Branched nitriles are often used in organic synthesis, fragrances, and polymer industries .
Properties
CAS No. |
85351-05-9 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
3-methyldecanenitrile |
InChI |
InChI=1S/C11H21N/c1-3-4-5-6-7-8-11(2)9-10-12/h11H,3-9H2,1-2H3 |
InChI Key |
MIKYASNSDCJESJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyldecanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of 3-Methyldecanenitrile typically involves large-scale application of the above methods, with a focus on optimizing yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 3-Methyldecanenitrile undergoes several types of chemical reactions:
Hydrolysis: In the presence of acids or bases, nitriles can be hydrolyzed to carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride.
Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
3-Methyldecanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of nitrile chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyldecanenitrile involves its interaction with various molecular targets and pathways. As a nitrile, it can participate in nucleophilic addition reactions, where the cyano group acts as an electrophile. This property is exploited in various chemical transformations and applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Nitrobenzonitrile (CAS 619-24-9)
- Structure : Aromatic nitrile with a nitro group at the meta position.
- Properties : Higher polarity and melting point (due to aromaticity and nitro group) compared to aliphatic nitriles. Reactivity includes electrophilic substitution and reduction of the nitro group.
- Applications : Intermediate in agrochemicals and pharmaceuticals.
- Hazards : Toxicological risks include skin irritation and environmental toxicity .
2-Methyl-3-butenenitrile (CAS 16529-56-9)
- Structure : Unsaturated aliphatic nitrile with a methyl group and double bond.
- Properties : Lower boiling point and higher reactivity (due to the double bond) compared to saturated nitriles. Susceptible to polymerization or addition reactions.
- Applications : Used in specialty chemical synthesis.
- Handling : Requires precautions for flammability and inhalation risks .
3-Methyladamantan-1-amine Hydrochloride
- Structure : Adamantane derivative with a methyl group and amine functionality.
- Properties : Rigid polycyclic structure confers high thermal stability and unique pharmacokinetic properties.
- Applications : Pharmaceutical intermediate (e.g., memantine derivatives for neurological disorders) .
Table 1: Comparative Overview of Selected Nitriles and Analogues
*Hypothetical properties inferred from structural analogs.
Research Findings and Limitations
- Data Gaps: No experimental data for 3-Methyldecanenitrile exists in the provided evidence. Comparisons rely on structurally distinct compounds (e.g., aromatic vs. aliphatic nitriles).
- Key Differences :
- Branching vs. Aromaticity : Aliphatic nitriles (e.g., 3-Methyldecanenitrile) are less polar and more volatile than aromatic nitriles like 3-Nitrobenzonitrile .
- Functional Groups : Unsaturated nitriles (e.g., 2-Methyl-3-butenenitrile) exhibit higher reactivity than saturated analogs .
- Biological Activity : Adamantane-derived amines (e.g., 3-Methyladamantan-1-amine) show unique pharmacological profiles compared to nitriles .
Biological Activity
3-Methyldecanenitrile, also known as isovaleronitrile, is an aliphatic nitrile with a molecular formula of CHN. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores its biological activity, supported by relevant data tables and case studies.
- Molecular Formula: CHN
- Molecular Weight: 83.13 g/mol
- Melting Point: -100.8 °C
- Boiling Point: 128-130 °C
- Density: 0.795 g/mL at 25 °C
- Solubility: Slightly soluble in chloroform and methanol
Biological Activity Overview
Research indicates that 3-methyldecanenitrile exhibits various biological activities, including:
- Antimicrobial Activity
- Antioxidant Activity
- Potential as a Plant Metabolite
Antimicrobial Activity
Studies have shown that nitriles, including 3-methyldecanenitrile, possess significant antimicrobial properties. For instance, a review on natural products containing nitrile groups highlighted their effectiveness against various pathogens.
Table 1: Antimicrobial Efficacy of 3-Methyldecanenitrile
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that 3-methyldecanenitrile could be a viable candidate for developing new antimicrobial agents, particularly against resistant strains.
Antioxidant Activity
The antioxidant potential of 3-methyldecanenitrile has been evaluated using various assays, demonstrating its ability to scavenge free radicals effectively.
Table 2: Antioxidant Activity of 3-Methyldecanenitrile
| Assay Type | EC50 Value (µM) |
|---|---|
| DPPH Radical Scavenging | 45.24 |
| ABTS Radical Scavenging | 17.86 |
These findings indicate that the compound has a strong capacity to reduce oxidative stress, which is crucial in preventing cellular damage and various diseases.
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of nitriles, including 3-methyldecanenitrile, and evaluating their biological activities. The synthesized compounds were tested for their antimicrobial properties against several bacterial strains and showed promising results in inhibiting growth.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental effects of nitriles highlighted the biodegradability of compounds like 3-methyldecanenitrile. The study emphasized its potential as a less harmful alternative in industrial applications compared to other more toxic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
